
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Methoxy-2-phenyl-1H-indol-3-carbonsäure kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Fischer-Indolsynthese, bei der Phenylhydrazin mit einem Keton oder Aldehyd in Gegenwart eines sauren Katalysators reagiert . Eine andere Methode beinhaltet die Verwendung von Methansulfonsäure unter Rückflussbedingungen in Methanol, um das gewünschte Indolderivat zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation und Chromatographie sind in industriellen Umgebungen üblich, um diese Verbindung effizient zu produzieren.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Methoxy-2-phenyl-1H-indol-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten häufig Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Elektrophile Substitutionsreaktionen sind häufig, bei denen der Indolring mit Elektrophilen wie Halogenen oder Nitrogruppen reagiert.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Halogene in Gegenwart eines Lewis-Säure-Katalysators.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten oder nitrosubstituierten Indolen.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-phenyl-1H-indol-3-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene Pharmazeutika eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methoxy-2-phenyl-1H-indol-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es oxidative Stresswege moduliert und die Langzeitpotenzierung (LTP) in neuronalen Zellen verstärkt . Die Methoxygruppe der Verbindung spielt eine entscheidende Rolle für ihre Bindungsaffinität und Aktivität.
Wirkmechanismus
The mechanism of action of 5-methoxy-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate oxidative stress pathways and enhance long-term potentiation (LTP) in neuronal cells . The compound’s methoxy group plays a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Methoxy-1H-indol-2-carbonsäure
- 2-Phenylindol
- Indol-3-carbonsäure
Einzigartigkeit
5-Methoxy-2-phenyl-1H-indol-3-carbonsäure zeichnet sich durch seine einzigartige Kombination aus einer Methoxygruppe und einer Phenylgruppe aus, die an den Indolring gebunden sind. Dieses Strukturmerkmal verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
CAS-Nummer |
1082289-96-0 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-8-13-12(9-11)14(16(18)19)15(17-13)10-5-3-2-4-6-10/h2-9,17H,1H3,(H,18,19) |
InChI-Schlüssel |
DNOXGOYWRKSHGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=C2C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



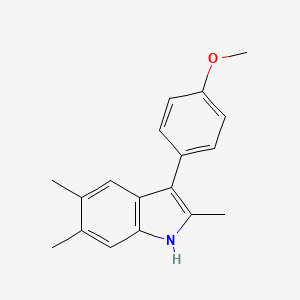
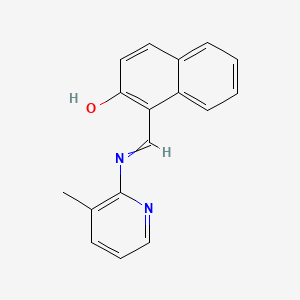
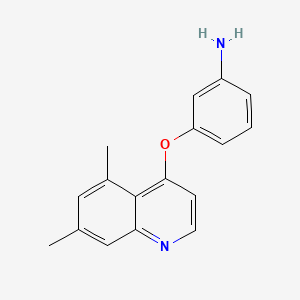


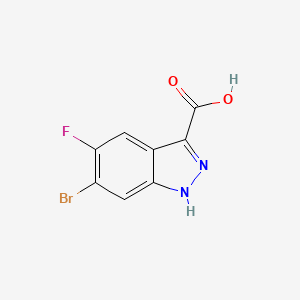
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
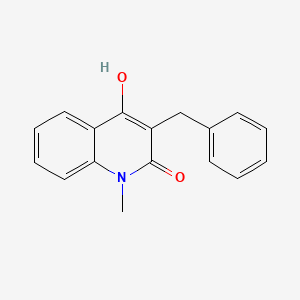

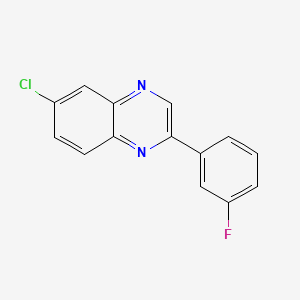


![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
